3-(4-Phenylazo-phenylcarbamoyl)-acrylic acid
Overview
Description
Phenylazo compounds are a class of organic compounds characterized by a phenyl group (a ring of 6 carbon atoms) linked to another group via an azo bond (N=N). They are often used as dyes due to their vivid colors .
Synthesis Analysis
The synthesis of phenylazo compounds often involves the reaction of anilines with nitrous acid, a process known as diazotization. The resulting diazonium salts can then be coupled with other compounds to form the azo bond.Molecular Structure Analysis
The molecular structure of phenylazo compounds is characterized by the azo group (N=N), which links two aromatic rings. The exact structure can vary depending on the specific groups attached to the phenyl rings.Chemical Reactions Analysis
Phenylazo compounds can undergo a variety of reactions, including reduction to form amines, and oxidation to form nitro compounds. The exact reactions depend on the specific groups attached to the phenyl rings.Physical And Chemical Properties Analysis
The physical and chemical properties of phenylazo compounds can vary widely depending on their specific structure. They are often brightly colored and many are soluble in organic solvents but insoluble in water .Scientific Research Applications
Synthesis and Copolymerization Study of New Polyimide Precursors
New polyimide precursors have been synthesized for potential application in the optical and photonic fields. Copolymers derived from these precursors exhibit improved solubility, making them suitable for nonlinear optical (NLO) applications. This advancement suggests a pathway for the development of new materials with enhanced optical properties, contributing to the fields of photonics and materials science (Nicolescu et al., 2008).
Functional Modification of Hydrogels for Medical Applications
Hydrogels based on poly vinyl alcohol/acrylic acid have been modified with various amine compounds, leading to enhanced swelling properties and thermal stability. These modifications not only improve the physical properties of the hydrogels but also exhibit promising antibacterial and antifungal activities, indicating potential for various medical applications (Aly & El-Mohdy, 2015).
Optoelectronic Properties of Dyes for Solar Cells
The molecule 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, a key dye in dye-sensitized solar cells (DSSC), has been studied for its structural, optoelectronic, and thermodynamic properties. Understanding these properties helps in optimizing the design and efficiency of DSSCs, contributing to the development of renewable energy technologies (Fonkem et al., 2019).
Luminescence Enhancement in Doped Polymers
Terbium-doped poly(acrylic acid) has demonstrated significant enhancement in luminescence properties when combined with specific ligands. This finding opens up new avenues for the development of advanced luminescent materials, which could have applications in displays, sensors, and bioimaging (Flores et al., 2006).
Enhancement of Photovoltaic Performance
The use of Isonicotinate derivatives in the electrolyte of dye-sensitized TiO2 solar cells has shown to improve the photovoltaic performance significantly. This research contributes to the optimization of dye-sensitized solar cells, which are a promising low-cost alternative for solar energy conversion (Bagheri & Dehghani, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-4-oxo-4-(4-phenyldiazenylanilino)but-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-15(10-11-16(21)22)17-12-6-8-14(9-7-12)19-18-13-4-2-1-3-5-13/h1-11H,(H,17,20)(H,21,22)/b11-10+,19-18? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHCFASZEVEUDG-ZEWJLUNVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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